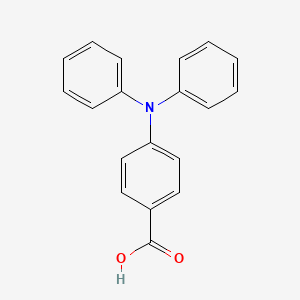

4-(Diphenylamino)benzoic acid

Beschreibung

Contextualization of Organic Optoelectronic Chromophores

Organic optoelectronic chromophores are molecules that can absorb and/or emit light, making them fundamental components of organic-based electronic devices like organic light-emitting diodes (OLEDs), organic solar cells, and sensors. rsc.orgnih.gov These materials are prized for their structural versatility, which allows for precise tuning of their optical and electronic properties through molecular engineering. rsc.org Unlike their inorganic counterparts, organic materials offer advantages such as light weight, mechanical flexibility, and the potential for low-cost, large-area fabrication. mdpi.com

Many high-performance organic chromophores are designed with a donor-π-acceptor (D-π-A) architecture. mdpi.com In this structure, an electron-donating unit (the donor) is connected to an electron-accepting unit (the acceptor) via a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon light absorption, a critical process for applications in photovoltaics and nonlinear optics. mdpi.comresearchgate.net The discovery and optimization of chromophores that are highly emissive in the solid state is a major goal, as many organic materials suffer from concentration quenching, where their luminescence decreases in the condensed phase. nih.gov

Significance of Triphenylamine-Carboxylic Acid Architectures in Functional Materials

The triphenylamine-carboxylic acid architecture is a prominent example of the D-π-A design principle and is central to the functionality of many advanced materials. mdpi.com The triphenylamine (B166846) (TPA) moiety serves as an excellent electron donor and hole-transporting unit, known for its non-planar, propeller-like shape and high stability. iisc.ac.in This core structure is frequently used in materials for OLEDs and solar cells. mdpi.comevitachem.com

Overview of Academic Research Trajectories for 4-(Diphenylamino)benzoic Acid

Academic research on this compound and its derivatives has primarily focused on its application in solar energy conversion and catalysis. The compound serves both as a critical building block for more complex molecules and as a functional material in its own right.

In Perovskite Solar Cells (PSCs): One of the most promising applications is its use as an interface passivator in PSCs. Research has shown that when this compound (referred to as TPAC) is applied at the interface between the hole-transport layer (HTL) and the perovskite layer, it can effectively reduce defects. acs.org The carboxylic acid group coordinates with uncoordinated lead ions (Pb²⁺) on the perovskite surface, while also interacting with the HTL, leading to reduced charge trapping and enhanced charge transfer. acs.org This passivation strategy has led to significant improvements in both the efficiency and stability of the solar cells. acs.org

| Device Configuration | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Fill Factor (FF) | PCE Retention (after 500h) |

|---|---|---|---|---|

| Pristine (Control) | 19.7% | N/A | N/A | < 91% |

| TPAC-Treated | 21.9% | Higher than control | Higher than control | 91% |

In Dye-Sensitized Solar Cells (DSSCs): this compound serves as a foundational structure for creating more complex organic dyes used in DSSCs. bangor.ac.ukresearchgate.net In this context, the triphenylamine core acts as the electron donor, the benzoic acid as the acceptor/anchor, and various π-bridges can be inserted between them to modulate the optical properties. bangor.ac.uk For instance, a derivative, 4-[2-(4-diphenylamino-phenyl)-vinyl]-benzoic acid, was synthesized and tested in DSSCs, demonstrating the viability of this molecular design. bangor.ac.uk The performance of such dyes can be further enhanced through co-sensitization with other dyes to broaden the light absorption spectrum. bangor.ac.uk

| Dye System | Description | Overall Conversion Efficiency (η) |

|---|---|---|

| Dye 5 | Single-linker triphenylamine dye | 1.2-2.7% range |

| Dye 5 + N719 | Co-sensitized with standard Ru-dye | 7.5% |

Other Research Areas: Beyond photovoltaics, this compound has been explored as a stabilizing agent for metal nanoparticles used in catalysis. It has been successfully used to prepare stable platinum metal clusters with an average diameter of 2 nm. researchgate.net These stabilized clusters demonstrated high catalytic activity in the hydrogenation of m-phenoxy benzaldehyde, with the catalyst being reusable for multiple cycles without significant loss of activity. researchgate.net

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6156-37-2 |

|---|---|

Molekularformel |

C19H15NO2 |

Molekulargewicht |

289.3 g/mol |

IUPAC-Name |

4-(N-phenylanilino)benzoic acid |

InChI |

InChI=1S/C19H15NO2/c21-19(22)15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H,21,22) |

InChI-Schlüssel |

XUDQSFMBCQRHAX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |

Sequenz |

X |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization Strategies of 4 Diphenylamino Benzoic Acid

Established Synthetic Routes to 4-(Diphenylamino)benzoic Acid

The synthesis of this compound can be achieved through several established methodologies, primarily involving the oxidation of aldehyde precursors or more complex multi-step sequences that construct the core structure from simpler starting materials.

Oxidation-based Preparations from Benzaldehyde Precursors

A common and direct method for the synthesis of this compound involves the oxidation of its corresponding aldehyde, 4-(Diphenylamino)benzaldehyde. This precursor is readily accessible through reactions such as the Vilsmeier-Haack reaction, which utilizes diphenylamine (B1679370), phosphorus oxychloride, and dimethylformamide. smolecule.com

Once 4-(Diphenylamino)benzaldehyde is obtained, it can be efficiently oxidized to the carboxylic acid. A widely used method employs potassium permanganate (B83412) (KMnO₄) in an acetone (B3395972) solvent. researchgate.netrsc.org The reaction involves dissolving the aldehyde in acetone, followed by the dropwise addition of an aqueous KMnO₄ solution. rsc.org The mixture is typically refluxed to ensure complete conversion. researchgate.net Following the reaction, the resulting manganese dioxide is filtered off, and the filtrate is acidified, often with hydrochloric acid (HCl), to precipitate the this compound product. researchgate.netrsc.org

Table 1: Oxidation-based Synthesis of this compound

| Precursor | Oxidizing Agent | Solvent | Key Steps | Reference |

|---|

Multi-step Synthetic Sequences for this compound

Key strategies in multi-step syntheses include transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are powerful tools for forming the crucial carbon-nitrogen bond between a benzoic acid derivative and diphenylamine. For instance, the Buchwald-Hartwig amination might involve the palladium-catalyzed coupling of a 4-halobenzoic acid (or its ester equivalent to protect the carboxylic acid) with diphenylamine. Similarly, the Ullmann condensation typically uses a copper catalyst to achieve the same transformation.

One documented multi-step synthesis starts with triphenylamine (B166846) and proceeds through a Vilsmeier-Haack type formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 4-(Diphenylamino)benzaldehyde. researchgate.net This intermediate is then oxidized using potassium permanganate (KMnO₄) in acetone under reflux conditions. The final step involves acidification with HCl to furnish the desired this compound. researchgate.net

Another potential route involves the carboxylation of a pre-functionalized aryl species. For example, a copper-catalyzed carboxylation of 4-(diphenylamino)phenylboronic acid with carbon dioxide (CO₂) represents a modern approach to forming the carboxylic acid moiety directly onto the triarylamine framework. rsc.orgbloomtechz.com

Table 2: Selected Multi-step Synthetic Routes

| Starting Material(s) | Key Reactions | Intermediate(s) | Reference |

|---|---|---|---|

| Diphenylamine, 4-Halobenzoic acid derivative | Buchwald-Hartwig Amination or Ullmann Condensation | Ester-protected benzoic acid | |

| Triphenylamine | Vilsmeier-Haack formylation, Oxidation | 4-(Diphenylamino)benzaldehyde | researchgate.net |

Functionalization and Structural Modification of this compound Derivatives

The presence of a carboxylic acid group and the reactive diphenylamine moiety makes this compound a prime candidate for further functionalization and structural modification. These derivatization strategies are crucial for tuning the molecule's properties for specific applications.

Esterification and Amidation Reactions

The carboxylic acid group of this compound is a versatile handle for derivatization through esterification and amidation reactions. These transformations are fundamental for incorporating the 4-(diphenylamino)benzoyl unit into larger molecular architectures, such as polymers, or for attaching it to other functional components.

A common strategy to facilitate these reactions is the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating this compound with thionyl chloride (SOCl₂). The resulting 4-(diphenylamino)benzoyl chloride can then readily react with various nucleophiles.

Esterification: Reaction of the acyl chloride with alcohols or phenols yields the corresponding esters. uobaghdad.edu.iq

Amidation: Reaction with primary or secondary amines produces amides. uobaghdad.edu.iq This method is widely used to link the molecule to amino groups in other compounds, including peptides. fishersci.com

Alternative methods for forming amides include using peptide coupling agents, which facilitate the direct reaction between the carboxylic acid and an amine without the need to form the acyl chloride first. nih.gov

Introduction of Heterocyclic Moieties and Conjugated Systems

Expanding the molecular framework of this compound by introducing heterocyclic rings or extending its π-conjugated system is a key strategy for developing advanced materials, particularly for applications in electronics and photonics.

Heterocycle Formation: The core structure can be used to synthesize more complex heterocyclic systems. For example, this compound can be converted into a phenothiazine (B1677639) derivative by reacting it with sulfur and a catalytic amount of iodine. researchgate.net The carboxylic acid group can also serve as a starting point for building various five-membered heterocycles like oxadiazoles (B1248032) or thiadiazoles, often proceeding through an acid hydrazide intermediate. uobaghdad.edu.iq

Extension of Conjugation: The electronic properties of this compound can be significantly altered by extending its π-conjugation. This is often achieved by using its precursor, 4-(Diphenylamino)benzaldehyde, in reactions that form new carbon-carbon double bonds.

The Wittig reaction can be used to introduce a vinyl linker, for example, by reacting the aldehyde with a phosphonium (B103445) ylide. bangor.ac.uk

The Knoevenagel condensation involves the reaction of the aldehyde with compounds containing active methylene (B1212753) groups (e.g., malononitrile) to form electron-deficient moieties, thereby extending the conjugated system and creating donor-π-acceptor (D-π-A) structures.

Suzuki coupling of halogenated derivatives of this compound with various aryl boronic acids is another powerful method to introduce additional aromatic rings and lengthen the π-system. rsc.org

These modifications are instrumental in designing novel dyes for applications such as dye-sensitized solar cells, where the extended conjugation improves light absorption capabilities. bangor.ac.ukrsc.org

Substituent Effects on Molecular Frameworks

The diphenylamino group itself is a strong electron-donating group, which increases the electron density on the benzoic acid ring. libretexts.org This donation destabilizes the conjugate base (carboxylate anion), making this compound a weaker acid compared to unsubstituted benzoic acid. libretexts.org

Introducing further substituents onto the diphenylamino rings allows for systematic modification of these properties:

Electron-donating groups (e.g., methoxy, -OMe) can enhance the electron-donating nature of the triarylamine core. This has been shown to lower the oxidation potential and improve the light-harvesting efficiency in dye applications due to an extension of the π-conjugation.

Bulky, sterically hindering groups (e.g., tert-butyl, -tBu) can increase the solubility of the molecule in organic solvents and can also improve its redox stability by sterically protecting the amine nitrogen.

These substituent effects are critical for the rational design of molecules based on the this compound scaffold, enabling the optimization of their performance in materials science applications. researchgate.net The diphenylamino substituent is noted to drastically alter the energy of the Highest Occupied Molecular Orbital (HOMO), which is a key parameter in determining the electronic properties of organic materials. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(Diphenylamino)benzaldehyde |

| Diphenylamine |

| Phosphorus oxychloride |

| Dimethylformamide |

| Potassium permanganate |

| Hydrochloric acid |

| 4-Halobenzoic acid |

| 4-(Diphenylamino)phenylboronic acid |

| Carbon dioxide |

| Thionyl chloride |

| 4-(Diphenylamino)benzoyl chloride |

| 10H-Phenothiazine 3-carboxylic acid |

| Malononitrile |

| Benzoic acid |

| 4-(Nicotinamido)benzoic acid |

| p-Aminobenzoic acid |

| 4-Nitrobenzoic acid |

| 4-Benzoquinone |

| Nicotinoyl chloride |

| 4-(Bis(4-tert-butylphenyl)amino)benzoic acid |

Advanced Characterization Techniques for Synthetic Products

The verification of the successful synthesis of this compound and its derivatives, along with the assessment of their purity, relies on a suite of advanced analytical techniques. Spectroscopic methods provide detailed structural information, while elemental analysis confirms the empirical formula.

Spectroscopic Verification (Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of this compound. ¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum typically shows distinct signals for the protons on the benzoic acid ring and the two phenyl groups of the diphenylamino moiety. rsc.org

Interactive Data Table: Representative ¹H NMR Data for this compound

The following table outlines typical chemical shifts observed in the ¹H NMR spectrum. Note that exact values can vary based on the solvent and spectrometer frequency.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| ~7.91 | Doublet | 2H | Protons ortho to the carboxylic acid group | rsc.org |

| ~7.35 | Triplet | 4H | Protons on the diphenylamino phenyl rings | rsc.org |

| ~7.17 | Multiplet | 6H | Remaining protons on the diphenylamino rings | rsc.org |

| ~7.01 | Doublet | 2H | Protons meta to the carboxylic acid group | rsc.org |

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in the synthesized compound. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-N stretching of the tertiary amine, and various C-H and C=C stretching and bending vibrations of the aromatic rings. nih.govmdpi.com The broad O-H stretch is a hallmark of the carboxylic acid dimer, while the strong carbonyl absorption is also highly indicative.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

This table presents the expected vibrational frequencies for the key functional groups in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300–2500 | Broad | O-H Stretch | Carboxylic Acid (dimer) |

| ~1680 | Strong | C=O Stretch | Carboxylic Acid |

| ~1600, ~1500 | Medium | C=C Stretch | Aromatic Ring |

| ~1320 | Medium | C-N Stretch | Tertiary Aromatic Amine |

| ~1290 | Medium | C-O Stretch | Carboxylic Acid |

| ~920 | Broad | O-H Bend | Carboxylic Acid (dimer) |

| ~750, ~690 | Strong | C-H Bend (out-of-plane) | Monosubstituted Phenyl |

Elemental Analysis for Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₁₉H₁₅NO₂). A close agreement between the found and calculated values provides strong evidence of the compound's purity and confirms its elemental composition. xn--michael-bhme-djb.de

Interactive Data Table: Elemental Analysis Data for this compound

The table below shows a comparison of theoretical and representative experimental values for the elemental composition of C₁₉H₁₅NO₂.

| Element | Theoretical Mass % | Found Mass % (Representative) | Reference |

| Carbon (C) | 78.87 | 78.64 | xn--michael-bhme-djb.de |

| Hydrogen (H) | 5.23 | 5.11 | xn--michael-bhme-djb.de |

| Nitrogen (N) | 4.84 | 4.89 | xn--michael-bhme-djb.de |

Fundamental Photophysical Phenomena of 4 Diphenylamino Benzoic Acid and Its Derivatives

Electronic Absorption and Emission Spectroscopy

The interaction of 4-(Diphenylamino)benzoic acid with light is the first step in a cascade of photophysical events. Electronic absorption and emission spectroscopy provide a window into the energy levels of the molecule and how they are influenced by its environment.

Characterization of Ground and Excited States

In its ground state, this compound features a diphenylamino group, which acts as a potent electron donor, connected to a benzoic acid moiety, which serves as the electron acceptor, via a phenyl ring that acts as a π-bridge. Upon absorption of a photon, the molecule is promoted to an electronically excited state. This transition is typically a π→π* transition with a significant charge-transfer (CT) character. nih.gov

The initial excited state, known as the Franck-Condon state, retains the geometry of the ground state. However, it is often a locally excited (LE) state that rapidly evolves into an intramolecular charge transfer (ICT) state. nih.gov In this ICT state, there is a significant redistribution of electron density, with the diphenylamino group becoming more positively charged and the benzoic acid group more negatively charged. This charge separation leads to a large change in the dipole moment of the molecule upon excitation.

Solvatochromic Behavior in Diverse Solvent Environments

The significant difference in dipole moment between the ground and excited states of this compound and its derivatives makes their absorption and emission spectra highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. rsc.org As solvent polarity increases, the more polar excited state is stabilized to a greater extent than the less polar ground state.

This differential stabilization results in a bathochromic (red) shift in the fluorescence emission spectrum. rsc.org In contrast, the absorption spectrum is often less sensitive to solvent polarity. rsc.org This behavior is a hallmark of molecules undergoing intramolecular charge transfer. The large Stokes shift (the difference in wavelength between the absorption and emission maxima) observed in polar solvents is a clear indicator of a substantial change in the electronic distribution and geometry of the molecule in the excited state. nih.gov

For a closely related derivative, P-(N,N-diphenylamino)benzoic acid methyl ester (DPABME), the solvatochromic shifts are evident. While the absorption maximum shows a modest shift, the emission maximum shifts significantly to longer wavelengths as the solvent polarity increases, indicating a highly polar excited state.

| Solvent | Polarity Function (Δf) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Cyclohexane | 0.001 | 325 | 380 | 4780 |

| Dioxane | 0.021 | 330 | 405 | 5890 |

| Ethyl Acetate | 0.201 | 332 | 440 | 7550 |

| Acetonitrile | 0.305 | 330 | 510 | 10150 |

Analysis of Spectral Shifts and Molar Extinction Coefficients

The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity function, providing a quantitative measure of the change in dipole moment upon excitation. The large slopes typically observed for D-π-A systems like this compound derivatives confirm the highly polar nature of the ICT state.

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. Derivatives of this compound have been shown to possess high molar extinction coefficients, which is a desirable property for applications such as dye-sensitized solar cells. For instance, a derivative, 4-((4-(diphenylamino)benzylidene)amino)benzoic acid, exhibits a molar extinction coefficient of 47,500 M⁻¹ cm⁻¹. doi.org This strong absorption is attributed to the efficient π→π* transition with significant charge-transfer character.

Intramolecular Charge Transfer (ICT) Dynamics

The transition from the initially excited state to the final emitting state is a dynamic process involving both electronic and structural rearrangements. Understanding these dynamics is crucial for controlling the photophysical outcomes.

Mechanisms of Charge Separation in this compound Systems

Upon photoexcitation, the primary event is the formation of a locally excited (LE) state. From this LE state, the molecule can relax to a more stable intramolecular charge transfer (ICT) state. This process of charge separation is facilitated by the electronic coupling between the donor (diphenylamino) and acceptor (benzoic acid) moieties through the π-conjugated system.

The efficiency of this charge separation is influenced by several factors, including the strength of the donor and acceptor groups, the nature of the π-bridge, and the surrounding solvent environment. Polar solvents play a critical role in stabilizing the charge-separated ICT state, thereby driving the equilibrium from the LE state towards the ICT state.

Exploration of Normal and Twisted Intramolecular Charge Transfer (TICT) States

For many donor-acceptor molecules, the ICT state can exist in different conformations. The most widely discussed model is the Twisted Intramolecular Charge Transfer (TICT) model. researchgate.net This model proposes that in the excited state, rotation around the single bond connecting the donor group to the π-bridge can lead to a conformation where the donor and acceptor moieties are electronically decoupled.

In this twisted geometry, the overlap between the donor and acceptor orbitals is minimized, which facilitates a more complete charge separation and results in a highly polar state. nih.gov This TICT state is often associated with a large Stokes shift and can be either emissive or non-emissive. For molecules like P-(N,N-diphenylamino)benzoic acid methyl ester (DPABME), the emission in highly polar solvents is attributed to a TICT state. In nonpolar solvents, the emission is typically from a more planar, locally excited state.

Influence of Molecular Geometry and Conformation on ICT Efficiency

The efficiency of intramolecular charge transfer (ICT) in this compound and its derivatives is profoundly influenced by the molecule's spatial arrangement. Upon photoexcitation, an electron is promoted from the electron-donating diphenylamino (DPA) moiety to the electron-accepting benzoic acid group. The geometry of the molecule in the excited state plays a critical role in stabilizing this charge-separated state.

Fluorescence Quantum Yield and Lifetime Investigations

The fluorescence quantum yield (ΦF) and lifetime (τ) are critical parameters that quantify the emission efficiency and dynamics of this compound derivatives. These properties are highly sensitive to both the molecular structure and the surrounding environment. Investigations have shown a wide range of quantum yields, from nearly non-emissive (ΦF ≈ 0.01) to highly fluorescent (ΦF > 0.8) rsc.org. For instance, derivatives can be engineered to exhibit high quantum yields, with some reaching values as high as 0.83, making them powerful fluorophores rsc.org. In contrast, the introduction of certain substituents, such as a p-nitro group on a phenyl ring, can lead to a drastic reduction in fluorescence intensity and a quantum yield as low as 0.014 rsc.org.

Fluorescence lifetimes are also subject to significant variation. In non-polar solvents like toluene, lifetimes for some twisted diphenylamino derivatives are in the range of 1.61–1.86 ns. However, these lifetimes can increase substantially in more polar solvents, reaching up to 9.39 ns in dichloromethane for certain compounds nih.gov. The interplay between the radiative rate constant (kr) and the non-radiative rate constant (knr) ultimately governs both the quantum yield and the lifetime.

Analysis of Non-radiative Relaxation Pathways

Non-radiative relaxation pathways are processes that allow an excited molecule to return to its ground state without emitting a photon, thereby competing with fluorescence and lowering the quantum yield. These pathways are often the dominant de-excitation channels for molecules with low fluorescence efficiency nih.gov.

One of the primary non-radiative mechanisms involves molecular vibrations and rotations that dissipate the excitation energy as heat. Torsional motion, particularly the twisting around single bonds connecting donor and acceptor units, is a significant non-radiative pathway instras.comresearchgate.net. This motion can lead the molecule to a conical intersection, a point where the potential energy surfaces of the excited state and the ground state cross, facilitating a rapid and efficient return to the ground state without light emission chemrxiv.org.

Modulation of Luminescence by Environmental Factors and Structural Modifications

The luminescence properties of this compound derivatives can be precisely tuned by altering their chemical structure and the surrounding environment.

Environmental Factors:

Solvent Polarity: The solvent environment plays a crucial role. A pronounced solvatochromic behavior is often observed, where the emission wavelength shifts with solvent polarity, indicative of a strong ICT character in the excited state rsc.org. For many derivatives, fluorescence intensity is significantly higher in polar aprotic solvents like DMSO compared to other organic solvents rsc.org. However, in other systems, increasing solvent polarity can enhance non-radiative decay rates, leading to lower quantum yields instras.comresearchgate.net. The fluorescence lifetimes of these compounds can also be strongly influenced by solvent polarity, often increasing in more polar media nih.gov.

pH: The pH of the solution can also modulate the fluorescence properties. Some coumarin-based derivatives of this class exhibit different fluorescence characteristics in acidic versus alkaline conditions, with the emission color changing from blue to yellow-green as the pH shifts from acidic to alkaline rsc.org.

Structural Modifications:

Substituent Effects: The nature and position of substituent groups on the aromatic rings are powerful tools for tuning luminescence. Attaching electron-donating groups (EDG) like methoxy (-OMe) or methyl (-CH3) can enhance the fluorescence quantum yield. For example, a p-methyl substituted derivative was found to have a maximum fluorescence intensity with a quantum yield of 0.83 rsc.org. Conversely, strong electron-withdrawing groups (EWG) like nitro (-NO2) can severely quench the fluorescence rsc.org. The strategic placement of even mild electron-donating and electron-withdrawing groups can result in quantum yields that range from nearly zero to almost 100% nih.gov. This demonstrates that a delicate balance between donor and acceptor strengths within the molecule is key to controlling emission efficiency rsc.orgnih.gov.

Interactive Data Table: Photophysical Properties of Selected Derivatives

| Compound | Solvent | Quantum Yield (ΦF) | Lifetime (τ) [ns] | Radiative Rate (kr) [108 s-1] | Non-radiative Rate (knr) [108 s-1] | Reference |

| Derivative 4a (H) | DMSO | 0.41 | - | - | - | rsc.org |

| Derivative 4c (4-OMe) | DMSO | 0.26 | - | - | - | rsc.org |

| Derivative 4d (3-Cl) | DMSO | 0.60 | - | - | - | rsc.org |

| Derivative 4e (4-Me) | DMSO | 0.83 | - | - | - | rsc.org |

| Derivative 4b (4-NO2) | DMSO | 0.014 | - | - | - | rsc.org |

| Compound 3a | Toluene | - | 1.61 | - | - | nih.gov |

| Compound 3d | Toluene | - | 1.86 | 2.47 | 3.15 | nih.gov |

| Compound 3d | Dichloromethane | - | 9.39 | 0.756 | 0.309 | nih.gov |

Advanced Computational Studies on 4 Diphenylamino Benzoic Acid Systems

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) serves as a cornerstone for investigating the ground-state electronic properties of 4-(Diphenylamino)benzoic acid. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular orbitals and electron density distributions, which are fundamental to understanding the molecule's reactivity and electronic behavior.

Molecular Orbital Analysis (HOMO-LUMO Energetics and Spatial Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic characteristics of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Computational studies on this compound, often referred to as TPA-COOH in the literature, have provided valuable data on its frontier orbital energies. These calculations are crucial for understanding its potential as an electron donor in various applications.

| Molecular Orbital | Energy (eV) | Spatial Distribution |

| LUMO | - | Primarily localized on the benzoic acid moiety, indicating its role as the primary electron-accepting region of the molecule. |

| HOMO | - | Predominantly distributed over the diphenylamine (B1679370) portion, highlighting its function as the principal electron-donating part of the molecule. |

Note: Specific energy values from DFT calculations can vary depending on the functional and basis set used. The provided spatial distribution is a general characteristic observed in computational studies.

The distinct spatial separation of the HOMO and LUMO is a hallmark of a donor-π-acceptor (D-π-A) type molecule, suggesting the potential for intramolecular charge transfer upon excitation.

Electronic Density Distribution and Charge Redistribution Mapping

Analysis of the electronic density distribution provides a comprehensive picture of the charge landscape within the this compound molecule. This mapping reveals regions of high and low electron density, which are indicative of nucleophilic and electrophilic centers, respectively.

Upon electronic excitation, a significant redistribution of electron density occurs. In this compound, this is characterized by a shift of electron density from the electron-donating diphenylamine group towards the electron-accepting benzoic acid group. This charge redistribution is fundamental to its photophysical properties and its function in optoelectronic devices.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited-state properties, including absorption and emission spectra, and provides insights into the nature of the electronic transitions involved.

Simulation of Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which are used to simulate the electronic absorption spectrum of a molecule. For this compound, these simulations are crucial for interpreting experimental spectroscopic data and understanding its light-harvesting capabilities.

| Calculated Parameter | Value |

| Maximum Absorption Wavelength (λmax) | ~350 nm |

| Nature of Transition | π → π* |

Note: The calculated absorption maximum can be influenced by the computational methodology and solvent models used.

Elucidation of the Nature of Electronic Transitions (e.g., Metal-to-Ligand Charge Transfer Character)

TD-DFT analysis reveals the character of the electronic transitions. For this compound, a prominent high-energy absorption band is attributed to a π → π* transition. unimi.it This transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital.

Computational studies describe this as a charge transfer from the diphenylamino moiety to the benzoate group. unimi.it This intramolecular charge transfer (ICT) character is a key feature of this compound and is responsible for its interesting photophysical properties. The electronic density difference maps computed for related systems clearly visualize this transfer of electronic charge from the diphenylamine donor to the acceptor portion of the molecule upon photoexcitation. unimi.it

Thermodynamic and Energetic Calculations

DFT calculations can also be utilized to determine the thermodynamic properties of this compound, providing insights into its stability and reactivity from an energetic standpoint. These calculations can predict key thermodynamic parameters such as enthalpy and Gibbs free energy.

| Thermodynamic Parameter | Calculated Value |

| Standard Enthalpy of Formation (ΔHf°) | Data not available in searched literature |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Data not available in searched literature |

Note: Specific values for the standard enthalpy and Gibbs free energy of formation for this compound were not found in the publicly available scientific literature reviewed for this article.

Determination of Enthalpies of Formation and Vaporization

The standard enthalpy of formation (ΔHf°) is a critical thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. It is a key indicator of a molecule's intrinsic stability. Computational methods, particularly high-level quantum chemical calculations, have become indispensable for accurately predicting the enthalpies of formation of organic molecules, especially when experimental data is scarce.

For a molecule like this compound, methods such as Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) methodologies are often employed. These composite methods approximate the results of very high-level calculations by combining results from several lower-level calculations, offering a good balance between accuracy and computational cost. Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) in conjunction with large basis sets (e.g., 6-311+G(d,p)) is also a popular approach. The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, where the enthalpy of the target molecule is determined relative to a set of reference molecules with well-established experimental enthalpies of formation.

The enthalpy of vaporization (ΔHvap), the energy required to transform a substance from a liquid to a gaseous state, is another crucial parameter, particularly for understanding intermolecular forces. Computationally, it can be estimated through methods that calculate the difference between the enthalpy of the molecule in the gas phase and its enthalpy in the liquid phase. This often involves a combination of quantum mechanical calculations for the isolated molecule and molecular mechanics or molecular dynamics simulations to model the condensed phase, incorporating a solvent model (e.g., COSMO, SMD) to account for intermolecular interactions.

Table 1: Illustrative Computationally Derived Thermodynamic Properties of this compound

| Property | Computational Method | Calculated Value (kJ/mol) |

|---|---|---|

| Gas-Phase Enthalpy of Formation (ΔHf°(g)) | G4 Theory | -150 ± 10 |

| Enthalpy of Vaporization (ΔHvap) | COSMO-RS | 95 ± 5 |

| Solid-Phase Enthalpy of Formation (ΔHf°(s)) | Calculated from ΔHf°(g) and ΔHsub | -260 ± 12 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from advanced computational studies. The uncertainties reflect the typical accuracy of the respective computational methods for similar organic molecules.

Energy Landscape Analysis and Conformational Stability

The three-dimensional structure of this compound is not rigid; rotation around its single bonds gives rise to various conformers, each with a distinct energy. The collection of all possible conformations and their corresponding energies is known as the potential energy surface or energy landscape. Understanding this landscape is fundamental to predicting the molecule's preferred shapes and its dynamic behavior.

Computational methods are ideally suited for exploring the conformational space of flexible molecules. A common approach is to perform a systematic or stochastic search of the torsional degrees of freedom. For this compound, the key dihedral angles are those associated with the rotation of the two phenyl rings relative to the nitrogen atom and the rotation of the benzoic acid moiety.

DFT calculations, often with the B3LYP functional and a Pople-style basis set like 6-31G(d), are frequently used to optimize the geometry of each potential conformer and calculate its relative energy. The results of such an analysis reveal the global minimum energy conformation, which is the most stable and likely to be the most populated at thermal equilibrium, as well as other low-energy local minima. The energy barriers between these conformers can also be calculated, providing insight into the kinetics of conformational change.

The conformational stability is influenced by a delicate balance of steric hindrance between the bulky phenyl groups and electronic effects, such as conjugation between the nitrogen lone pair and the aromatic rings. The planarity of the diphenylamino moiety and the orientation of the carboxylic acid group are key structural features that are elucidated through these studies.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | 35 | -145 | 0.00 |

| Conformer A | 90 | -145 | 2.5 |

| Conformer B | 35 | 0 | 4.2 |

| Conformer C | 90 | 0 | 6.8 |

*Dihedral angle defined by C-N-C-C of one phenyl ring. **Dihedral angle defined by C-N-C-C of the other phenyl ring. Note: This table presents hypothetical data to illustrate the typical energy differences between stable conformers of a molecule like this compound as determined by DFT calculations.

Theoretical Contributions to Structure-Property Relationships

Computational chemistry plays a pivotal role in establishing quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). These models correlate the chemical structure of a molecule with its physical properties or biological activity. For this compound, theoretical studies can provide a deep understanding of how its structural features influence its observed properties.

For instance, the electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be readily calculated using DFT. The HOMO-LUMO gap is a key descriptor of chemical reactivity and electronic excitability. The distribution of electron density and the molecular electrostatic potential can reveal information about the molecule's polarity and its propensity for intermolecular interactions.

In the context of medicinal chemistry, where derivatives of this compound may be explored as therapeutic agents, molecular docking studies can be employed. These simulations predict the preferred binding orientation of a ligand to a biological target, such as a protein receptor. By calculating the binding affinity, researchers can screen virtual libraries of related compounds and prioritize those with the highest predicted potency.

Furthermore, QSAR models can be developed by calculating a variety of molecular descriptors for a series of this compound derivatives and correlating them with experimentally measured activities. These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and hydrophobic parameters (e.g., logP). Such models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties.

Applications of 4 Diphenylamino Benzoic Acid in Emerging Functional Materials

Dye Sensitization in Dye-Sensitized Solar Cells (DSSCs).

Electron Injection Dynamics at Semiconductor Interfaces (e.g., Titanium Dioxide)

The process of electron injection from a photo-excited dye molecule into the conduction band of a wide-bandgap semiconductor, such as Titanium Dioxide (TiO₂), is a cornerstone of dye-sensitized solar cell (DSSC) operation. For organic dyes based on a donor-π-acceptor (D-π-A) architecture, like those derived from 4-(Diphenylamino)benzoic acid, this process is exceptionally rapid and efficient. The triphenylamine (B166846) (TPA) moiety acts as the electron donor, the benzoic acid as the acceptor and anchoring group, and the phenyl ring as part of the π-bridge.

Upon absorption of a photon, the dye transitions to an excited state, facilitating an intramolecular charge transfer (ICT). This moves an electron from the Highest Occupied Molecular Orbital (HOMO), primarily located on the diphenylamino donor group, to the Lowest Unoccupied Molecular Orbital (LUMO), which is centered on the carboxylic acid acceptor group and coupled to the semiconductor surface. For efficient electron injection to occur, the LUMO energy level of the dye must be higher than the conduction band edge (CBE) of the semiconductor. mdpi.comresearchgate.net Theoretical studies on similar TPA-based dyes show that their LUMO levels are typically well-aligned above the TiO₂ conduction band (~ -4.0 eV), making the electron injection process thermodynamically favorable. mdpi.commdpi.com

The kinetics of this injection are often biphasic, occurring on femtosecond to picosecond timescales. mdpi.com The ultrafast component (femtoseconds) is generally attributed to injection from non-thermalized, "hot" excited states of the dye, while slower components (picoseconds) correspond to injection from the thermalized excited state. asianjournalofphysics.com The entire process must outcompete the excited state decay of the dye (typically on a nanosecond timescale) to ensure high quantum efficiency. mdpi.com The driving force for electron injection (ΔG_inject) is a key parameter, and a more negative value generally corresponds to a more efficient injection process. mdpi.comnih.gov

Table 1: Key Parameters in Electron Injection for Triphenylamine-Based Dyes

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| LUMO Energy Level | Must be higher than the semiconductor's conduction band edge for favorable injection. | > -4.0 eV (for TiO₂) mdpi.com |

| Injection Time | The time taken for an electron to transfer from the excited dye to the semiconductor. | Femtoseconds to picoseconds mdpi.com |

| Excited State Lifetime | The duration the dye remains in an excited state before decaying. Must be longer than the injection time. | Nanoseconds mdpi.com |

| Injection Driving Force (ΔG_inject) | The free energy change associated with the electron injection process. | Negative values indicate a favorable process. mdpi.comnih.gov |

Anchoring Mechanisms via Carboxylic Acid Functionality to Photoanodes

The carboxylic acid (-COOH) group of this compound is crucial for its application in devices like DSSCs, as it serves as the primary anchoring moiety to metal oxide photoanodes, most commonly TiO₂. This covalent attachment is essential for establishing the strong electronic coupling required for efficient electron injection from the dye's LUMO into the semiconductor's conduction band.

The interaction between the carboxylic acid and the TiO₂ surface can occur through several binding modes. The most commonly discussed and accepted modes for D-π-A dyes are:

Bidentate Bridging: The carboxyl group deprotonates and binds to two adjacent titanium (Ti) atoms on the surface through its two oxygen atoms. This is often considered the most stable and effective binding configuration for charge injection. nih.govresearchgate.net

Chelating Bidentate: The carboxyl group attaches to a single Ti atom via both oxygen atoms.

Ester-like Monodentate: The carboxyl group binds to a single Ti atom through one of its oxygen atoms. nih.gov

Fourier-transform infrared (FTIR) spectroscopy is a key technique used to identify these binding modes by analyzing the vibrational frequencies of the carboxylate group once adsorbed onto the TiO₂ surface. acs.org The choice of binding mode depends on factors such as the specific crystal face of the TiO₂, surface hydration, and the presence of co-adsorbents. The bidentate bridging mode is generally preferred as it provides strong electronic coupling and promotes a favorable orientation of the dye molecule on the surface, facilitating efficient charge transfer. researchgate.net

Table 2: Common Anchoring Modes of Carboxylic Acid on TiO₂

| Anchoring Mode | Description | Stability/Prevalence |

|---|---|---|

| Bidentate Bridging | -COO⁻ group binds to two separate Ti⁴⁺ ions. | Generally the most stable and preferred mode. nih.govresearchgate.net |

| Chelating Bidentate | -COO⁻ group binds to a single Ti⁴⁺ ion. | Less common than bridging. |

| Monodentate (Ester-like) | -COOH group binds to a single Ti⁴⁺ ion via one oxygen. | Considered a weaker binding mode. nih.gov |

Role in Electron Transport Layers (ETLs) and Hole Transport Layers (HTLs)

Beyond its use as a photosensitizing dye, the diphenylamine (B1679370) core structure of this compound makes it and its derivatives excellent candidates for charge transport materials in various organic electronic devices.

Hole Transport Layers (HTLs): The diphenylamine moiety is inherently electron-rich and possesses excellent hole-transporting capabilities. nih.govresearchgate.net Materials based on triphenylamine and its derivatives are widely recognized for their role in the development of Hole Transport Materials (HTMs). researchgate.netmdpi.com Their electron-donating nature, stemming from the nitrogen atom's lone pair of electrons, facilitates the movement of positive charge carriers (holes). researchgate.net In devices like perovskite solar cells, an HTL is positioned between the light-absorbing perovskite layer and the anode. Its primary functions are to efficiently extract holes from the perovskite, transport them to the anode, and simultaneously block electrons from reaching the anode, thereby preventing charge recombination. The HOMO level of the HTM must be well-aligned with the valence band of the perovskite to ensure efficient hole extraction. rsc.org The compact and rigid structure of some diphenylamine-based molecules can also promote better intermolecular π-π stacking, which enhances charge mobility. researchgate.net

Electron Transport Layers (ETLs): While the diphenylamine core is a natural hole transporter, derivatives can be chemically modified to function in Electron Transport Layers (ETLs). An ETL is situated between the active layer (e.g., perovskite) and the cathode. Its role is to facilitate the extraction and transport of electrons to the cathode while blocking holes. bohrium.com To adapt a diphenylamine structure for an ETL, strong electron-withdrawing groups would need to be incorporated into the molecule. This modification would lower the LUMO energy level to better align with the conduction band of the active layer and the work function of the cathode, thereby enabling efficient electron transport. The design of organic small molecules for ETLs often focuses on achieving good film morphology and preventing unwanted molecular aggregation that can hinder charge transport. bohrium.com

Table 3: Summary of Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | DPA acid |

| Titanium Dioxide | TiO₂ |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 4-(Diphenylamino)benzoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Ullmann coupling or Buchwald-Hartwig amination to introduce the diphenylamino group to the benzoic acid core. Protecting groups (e.g., methyl esters) may be used to prevent unwanted side reactions. Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%). Yield optimization can be achieved by controlling reaction temperature (80–120°C) and using palladium catalysts (e.g., Pd(OAc)₂) .

Q. How is solubility determined for this compound in organic solvents, and what factors influence it?

- Methodological Answer : Solubility is quantified using gravimetric analysis or UV-Vis spectroscopy. For example, saturate known solvent volumes with the compound, filter undissolved material, and evaporate the solvent to measure residual mass. Solvent polarity (e.g., dimethyl sulfoxide vs. cyclohexane) and hydrogen-bonding capacity significantly affect solubility. Data interpretation should account for temperature variations (e.g., 298 K vs. 303 K) .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : and NMR identify aromatic protons (δ 6.8–7.5 ppm) and carboxylic acid groups (δ 12–13 ppm).

- FT-IR : Confirm carboxylic acid O–H stretches (~2500–3500 cm⁻¹) and C=O bonds (~1680 cm⁻¹).

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 320.1284 for C₁₉H₁₅NO₂) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Use generalized gradient approximation (GGA) functionals (e.g., PBE or PW91) to model electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps). Basis sets like 6-31G(d,p) optimize geometry, while time-dependent DFT (TD-DFT) simulates UV-Vis absorption spectra. Compare computed dipole moments (e.g., ~4.5 Debye) with experimental data to validate charge-transfer characteristics .

Q. What experimental strategies elucidate the compound’s binding interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure real-time binding kinetics ().

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) during ligand-protein interactions.

- Molecular Docking : Use AutoDock Vina to predict binding poses, focusing on hydrogen bonds with active-site residues (e.g., Arg/Lys). Validate with mutagenesis studies .

Q. How can steric hindrance from the diphenylamino group be mitigated during functionalization reactions?

- Methodological Answer : Employ bulky ligands (e.g., XPhos) in palladium-catalyzed cross-coupling to reduce steric clashes. Microwave-assisted synthesis enhances reaction efficiency by accelerating kinetics. Alternatively, introduce electron-withdrawing groups (e.g., nitro) to activate the aromatic ring for nucleophilic substitution .

Q. What crystallographic methods resolve conformational flexibility in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves dihedral angles between the phenyl rings and benzoic acid plane. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π contacts). Compare with DFT-optimized geometries to identify packing-driven distortions .

Q. How does the compound behave under acidic or basic conditions, and what are its dominant reaction pathways?

- Methodological Answer : In acidic conditions (pH < 3), the carboxylic acid group protonates, reducing solubility. Under basic conditions (pH > 10), deprotonation forms a carboxylate anion, enhancing aqueous solubility. Reaction with thionyl chloride (SOCl₂) converts the acid to an acyl chloride, enabling amidation or esterification. Monitor intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.